
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide is an organic compound that features a benzamide core substituted with a 4-nitrophenyl group and a 1,1-dioxothiazinan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with the benzamide intermediate.
Formation of the 1,1-Dioxothiazinan-2-yl Moiety: This moiety can be synthesized by reacting a suitable thiol with an appropriate amine, followed by oxidation to form the dioxothiazinan ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxothiazinan-2-yl moiety.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amine under suitable conditions.
Substitution: The benzamide core can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Amino derivatives formed by the reduction of the nitro group.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,1-dioxothiazinan-2-yl moiety and the nitrophenyl group may play crucial roles in binding to these targets and exerting their effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxothiazinan-2-yl)-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a nitro group.
4-(1,1-Dioxothiazinan-2-yl)-N-(4-chlorophenyl)benzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Biological Activity
The compound 4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article aims to explore its biological activity, including its mechanisms of action, toxicity profiles, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C13H12N2O3S
- Molecular Weight: 270.31 g/mol
- IUPAC Name: this compound
Research indicates that compounds similar to this compound often act as inhibitors of specific biological pathways. For instance, derivatives containing dioxothiazolidine moieties have been shown to inhibit the Hedgehog signaling pathway, which is crucial in developmental processes and cancer progression .
Antifungal Activity
A study evaluating various benzamide derivatives demonstrated that several compounds exhibited significant antifungal activity. Specifically, the compound showed promising results against Botrytis cinerea, with an effective concentration (EC50) of 14.44 μg/mL . Comparative studies highlighted that it outperformed traditional fungicides like pyraclostrobin in certain assays .
Compound | Target Fungus | EC50 (μg/mL) | Comparison to Pyraclostrobin |
---|---|---|---|
This compound | Botrytis cinerea | 14.44 | Superior |
Pyraclostrobin | Botrytis cinerea | 81.4 | Baseline |
Toxicity Profile
The acute toxicity of the compound was assessed using zebrafish embryos, a common model for evaluating developmental toxicity. The compound exhibited a low toxicity level with an LC50 of 20.58 mg/L, indicating a favorable safety profile for potential agricultural applications .
Case Study 1: In Vitro Efficacy Against Fungal Pathogens
In a controlled laboratory setting, the efficacy of this compound was tested against several fungal pathogens. The results indicated that the compound not only inhibited fungal growth but also demonstrated a rapid action mechanism compared to conventional antifungals.
Case Study 2: Safety Assessment in Aquatic Models
A safety assessment involving zebrafish embryos revealed that exposure to the compound at concentrations up to 20 mg/L did not result in significant developmental abnormalities. This suggests that the compound could be utilized in agricultural settings without severe ecological repercussions.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-14-5-9-16(10-6-14)20(22)23)13-3-7-15(8-4-13)19-11-1-2-12-26(19,24)25/h3-10H,1-2,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPLYLRQGKXAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.